3-(3,4-dimethoxyphenyl)-7-{4-[(3-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
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Overview
Description
3-(3,4-dimethoxyphenyl)-7-{4-[(3-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-7-{4-[(3-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thieno[3,2-b]pyridine core, followed by the introduction of the 3,4-dimethoxyphenyl and 4-[(3-fluorobenzyl)oxy]phenyl groups. Common reaction conditions involve the use of strong bases, such as sodium hydride, and various coupling reagents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of more environmentally friendly reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-7-{4-[(3-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve the use of organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while substitution reactions could introduce a wide range of functional groups, depending on the electrophile or nucleophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, and its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to study its effects on various biological systems, including its potential as a therapeutic agent.
Medicine: The compound’s potential medicinal properties make it a candidate for drug development, particularly in the areas of cancer and neurological disorders.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as improved conductivity or enhanced stability.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-{4-[(3-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure but similar functional groups.
Disilanes: Organosilicon compounds with unique electronic properties that can be compared to the electronic structure of the thieno[3,2-b]pyridine core.
1-(4-Fluorophenyl)piperazine: A compound with a fluorobenzyl group, similar to the fluorobenzyl moiety in the target compound.
Uniqueness
3-(3,4-dimethoxyphenyl)-7-{4-[(3-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one stands out due to its combination of functional groups and the thieno[3,2-b]pyridine core. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C28H24FNO4S |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-[4-[(3-fluorophenyl)methoxy]phenyl]-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C28H24FNO4S/c1-32-24-11-8-19(13-25(24)33-2)23-16-35-28-22(14-26(31)30-27(23)28)18-6-9-21(10-7-18)34-15-17-4-3-5-20(29)12-17/h3-13,16,22H,14-15H2,1-2H3,(H,30,31) |
InChI Key |
NBYHEHVEGACWOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC3=C2NC(=O)CC3C4=CC=C(C=C4)OCC5=CC(=CC=C5)F)OC |
Origin of Product |
United States |
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